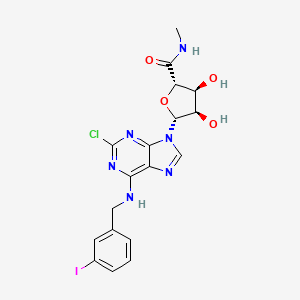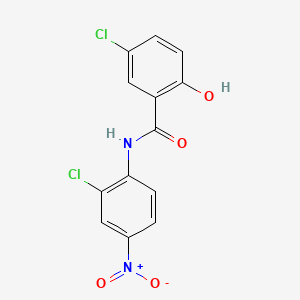
AG14361
描述
AG-14361 是一种有效的聚腺苷二磷酸核糖聚合酶 1 (PARP1) 抑制剂,PARP1 是一种核酶,在 DNA 修复途径中起着至关重要的作用。 该化合物在增强各种癌细胞系中化疗药物和放射治疗的有效性方面显示出巨大潜力 .
科学研究应用
作用机制
AG-14361 通过选择性抑制 PARP1 的活性发挥作用。PARP1 被 DNA 损伤激活,并催化使用烟酰胺腺嘌呤二核苷酸 (NAD+) 作为底物生成聚 (腺苷二磷酸核糖)。 AG-14361 与 NAD+ 竞争结合到 PARP1 的催化位点,从而抑制其活性 . 这种抑制阻止了 DNA 损伤的修复,导致 DNA 损伤的积累,并最终导致癌细胞死亡 .
生化分析
Biochemical Properties
AG14361 interacts with PARP, inhibiting its activity and thereby affecting the repair of DNA strand breaks . This interaction is highly specific, with an inhibition constant of less than 5 nM .
Cellular Effects
In human cancer cell lines such as A549, LoVo, and SW620, this compound inhibits cell proliferation . It also enhances the cytotoxicity of DNA-damaging chemotherapy and radiation therapy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PARP-1-mediated DNA repair. This increases the cytotoxicity of DNA-damaging cancer therapeutics .
Temporal Effects in Laboratory Settings
In vitro studies have shown that this compound prevents NAD depletion, a measure of PARP activation, in a dose-dependent manner . This suggests that this compound has a rapid effect on PARP activation and can maintain its inhibitory effect over time .
Dosage Effects in Animal Models
In vivo studies have shown that this compound enhances the antitumor effects of DNA-damaging drugs such as temozolomide and topoisomerase I inhibitors . The effects of this compound vary with different dosages, suggesting a dose-dependent response .
Metabolic Pathways
Given its role as a PARP inhibitor, it likely interacts with enzymes involved in DNA repair and potentially affects metabolic flux or metabolite levels .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it is transported to the nucleus where it can interact with PARP .
Subcellular Localization
This compound is likely localized to the nucleus given its role as a PARP inhibitor. In the nucleus, it can inhibit PARP and thereby affect DNA repair processes .
准备方法
AG-14361 可以通过一系列涉及特定试剂和条件的化学反应合成。. 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应。 工业生产方法可能涉及在受控条件下扩大这些反应的规模,以确保最终产品的产率高且纯度高 .
化学反应分析
AG-14361 会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 这种反应涉及添加氢气或去除氧气。常见的还原剂包括硼氢化钠和氢化锂铝。
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,AG-14361 的氧化可能导致形成羟基化衍生物,而还原可能产生脱氧产物 .
相似化合物的比较
与其他 PARP 抑制剂相比,AG-14361 在其对 PARP1 的高效力和选择性方面独树一帜。一些类似的化合物包括:
奥拉帕利: 另一种用于治疗卵巢癌和乳腺癌的有效 PARP 抑制剂。
鲁卡帕利: 一种用于治疗卵巢癌的 PARP 抑制剂。
尼拉帕利: 一种用于维持治疗卵巢癌的 PARP 抑制剂.
属性
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-22(2)12-13-6-8-14(9-7-13)18-21-16-5-3-4-15-17(16)23(18)11-10-20-19(15)24/h3-9H,10-12H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKJSSBJKFLZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186513 | |
| Record name | AG-14361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328543-09-5 | |
| Record name | AG-14361 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328543095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-14361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AG-14361 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N0U0K50I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)


